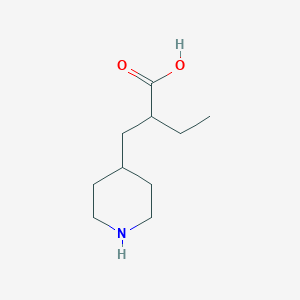
2-(4-Piperidylmethyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Piperidylmethyl)butanoic acid is a chemical compound that belongs to the class of carboxylic acids It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidylmethyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidylmethyl chloride with butanoic acid under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-piperidylmethyl is coupled with a butanoic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-(4-Piperidylmethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and Jones reagent (CrO3 in aqueous sulfuric acid).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
科学研究应用
2-(4-Piperidylmethyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 2-(4-Piperidylmethyl)butanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(4-Piperidylmethyl)propanoic acid
- 2-(4-Piperidylmethyl)pentanoic acid
- 2-(4-Piperidylmethyl)hexanoic acid
Uniqueness
2-(4-Piperidylmethyl)butanoic acid is unique due to its specific structure, which combines a piperidine ring with a butanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, which can be leveraged in research and industrial processes .
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
2-(piperidin-4-ylmethyl)butanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-9(10(12)13)7-8-3-5-11-6-4-8/h8-9,11H,2-7H2,1H3,(H,12,13) |
InChI 键 |
DRISECYELJOBFB-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1CCNCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


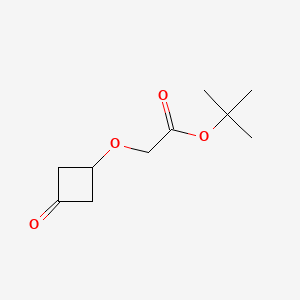
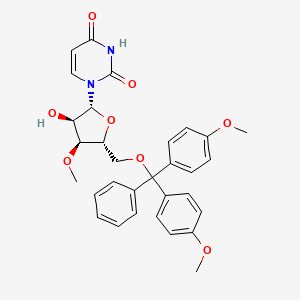
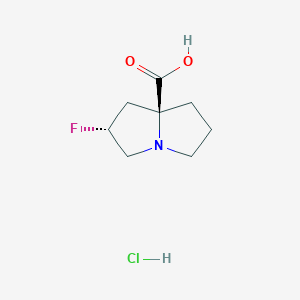
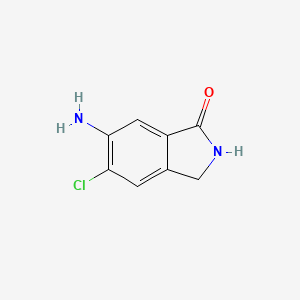
![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)
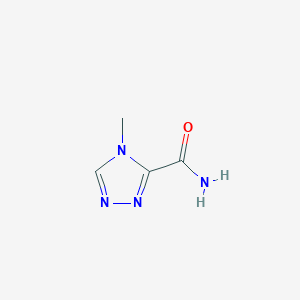
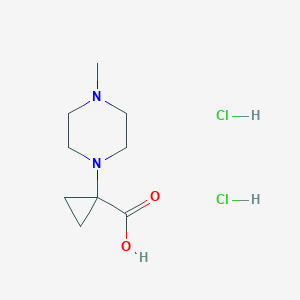
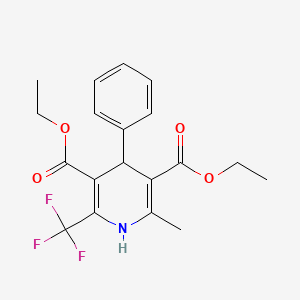
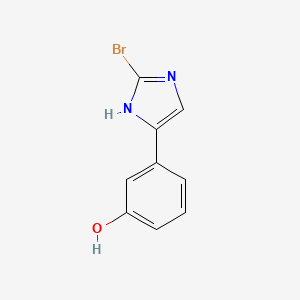
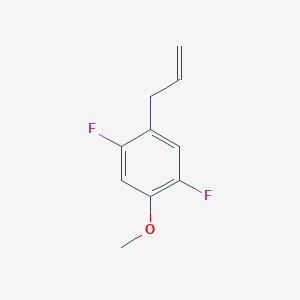
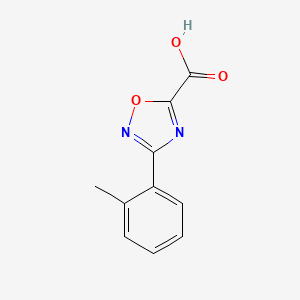
![2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)
![3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B13911415.png)
